(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 184528-76-5
VCID: VC3798122
InChI: InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1
SMILES: CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

CAS No.: 184528-76-5

Cat. No.: VC3798122

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester - 184528-76-5

Specification

CAS No. 184528-76-5
Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
IUPAC Name benzyl (2R)-2,3-dihydroxy-3-methylbutanoate
Standard InChI InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1
Standard InChI Key HUYOGRCHSFVCNV-JTQLQIEISA-N
Isomeric SMILES CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O
SMILES CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O
Canonical SMILES CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(R)-2,3-Dihydroxy-3-Methyl-Butyric Acid Benzyl Ester is an optically active compound with a chiral center at the third carbon of the butyric acid backbone. The benzyl ester group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}) is attached to the carboxylate moiety, enhancing the molecule’s stability and reactivity in synthetic reactions . The IUPAC name for this compound is benzyl (2R)-2,3-dihydroxy-3-methylbutanoate, and its SMILES notation is CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O\text{CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O} .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H16O4\text{C}_{12}\text{H}_{16}\text{O}_{4}
Molecular Weight224.25 g/mol
CAS Number184528-76-5
InChI KeyHUYOGRCHSFVCNV-JTQLQIEISA-N

Structural Analysis

The compound’s structure comprises a four-carbon chain with hydroxyl groups at positions 2 and 3, a methyl branch at position 3, and a benzyl ester at position 1. This configuration confers both hydrophilicity (via hydroxyl groups) and lipophilicity (via the benzyl group), making it amenable to diverse solvent systems . X-ray crystallography and NMR studies confirm the (R)-configuration, which is critical for its role in enantioselective synthesis .

Synthesis and Production Methods

Esterification of (2R)-2,3-Dihydroxy-3-Methylbutanoic Acid

The primary synthesis route involves the esterification of (2R)-2,3-Dihydroxy-3-Methylbutanoic Acid (CAS: 19451-56-0) with benzyl alcohol under acidic or enzymatic conditions . The reaction typically employs catalysts such as sulfuric acid or lipases to achieve high enantiomeric excess (ee). For example:

(2R)-2,3-Dihydroxy-3-methylbutanoic acid+Benzyl alcoholH+(R)-2,3-Dihydroxy-3-Methyl-Butyric Acid Benzyl Ester+H2O\text{(2R)-2,3-Dihydroxy-3-methylbutanoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{(R)-2,3-Dihydroxy-3-Methyl-Butyric Acid Benzyl Ester} + \text{H}_2\text{O}

This method yields a product with >95% purity, as confirmed by HPLC and chiral column analysis .

Industrial-Scale Production

Commercial suppliers like Hangzhou MolCore BioPharmatech and Wuxi AppTec utilize continuous-flow reactors to optimize yield and reduce reaction times . Raw materials include the aforementioned acid (cost: ~$200/g) and benzyl alcohol, with typical batch sizes ranging from 100 g to 1 kg .

SupplierPurityPrice (1 g)Availability
Hangzhou MolCore BioPharmatech95%$2,367.8110–20 days
Wuxi AppTec98%$2,500.0015–25 days
Accela ChemBio97%$2,200.0010–20 days

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 374.6 \pm 12.0 \, ^\circ\text{C} (predicted) and a density of 1.18g/cm31.18 \, \text{g/cm}^3 . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, but insoluble in water due to the benzyl group’s hydrophobicity .

Applications in Pharmaceutical and Chemical Research

Chiral Intermediate in Drug Synthesis

The (R)-enantiomer is a key building block for APIs requiring precise stereochemistry. For example, it is used in the synthesis of:

  • Antiviral agents: As a precursor for nucleoside analogues targeting RNA viruses .

  • Metabolic modulators: In prodrugs designed to enhance bioavailability of hydroxylated therapeutics .

Catalytic Asymmetric Reactions

Researchers employ this ester as a chiral auxiliary in Evans aldol reactions and Sharpless epoxidations, achieving ee values >90% . Its benzyl group facilitates selective deprotection under hydrogenolysis conditions, enabling sequential functionalization .

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